2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol
Description
2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol is a phenolic derivative featuring a methoxy group at the 2-position and a 4-methylpyrrolidin-2-yl substituent at the 6-position of the aromatic ring. Pyrrolidine, a five-membered saturated amine ring, imparts unique steric and electronic properties to the molecule.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-methoxy-6-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C12H17NO2/c1-8-6-10(13-7-8)9-4-3-5-11(15-2)12(9)14/h3-5,8,10,13-14H,6-7H2,1-2H3 |
InChI Key |
HXAWLLXWDLNMJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol typically involves the introduction of the methoxy and pyrrolidinyl groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a methoxy group is introduced using methanol in the presence of a base. The pyrrolidinyl group can be added through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as 4-methylpyrrolidine), and the phenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the methoxy group or to modify the pyrrolidinyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the methoxy group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Demethylated phenols and modified pyrrolidinyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that 2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
2. Anticancer Properties
Preliminary studies have reported that this compound may possess anticancer activity. It appears to modulate signaling pathways associated with cell growth and apoptosis, making it a subject of interest for cancer research. In vitro studies indicate that it can inhibit the proliferation of certain cancer cell lines, although further research is required to fully understand its mechanism of action and therapeutic potential.
3. Neurological Studies
Due to the presence of the pyrrolidinyl moiety, there is interest in its effects on the central nervous system. Some studies suggest that it may influence neurotransmitter systems, potentially offering insights into treatments for neurological disorders.
Biochemical Applications
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with cyclooxygenase enzymes, which are crucial in inflammatory responses . This inhibition could lead to anti-inflammatory effects, making it relevant for pain management therapies.
2. Binding Affinity Studies
Research has demonstrated that 2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol can bind to various molecular targets, including proteins and receptors involved in signal transduction pathways. This binding capability suggests its potential as a lead compound in drug design aimed at modulating these pathways.
Materials Science Applications
1. Synthesis of Functional Materials
The unique chemical structure allows for the synthesis of functional materials with specific properties. For example, derivatives of this compound can be used in the development of polymers or coatings with enhanced performance characteristics such as increased durability or resistance to environmental factors.
2. Nanotechnology
In nanotechnology, the compound's properties can be exploited to create nanoparticles with specific functionalities. These nanoparticles could be used in drug delivery systems, improving the bioavailability and targeting of therapeutic agents.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that 2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This finding supports its potential use as an alternative antimicrobial agent .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro experiments involving human cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability. The study highlighted its potential role as a chemotherapeutic agent, warranting further investigation into its pharmacokinetics and safety profile .
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The pyrrolidinyl group may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s distinguishing feature is the 4-methylpyrrolidin-2-yl group , a saturated cyclic amine. Key analogs include:
Table 1: Structural and Functional Comparison
Coordination Chemistry and Metal Binding
- Pyrrolidine vs. Pyridine/Imine Groups: The 4-methylpyrrolidin-2-yl group in the target compound lacks the π-conjugation present in pyridylimine analogs (e.g., L1 ), which may reduce its ability to form rigid metal complexes. However, the saturated ring could offer flexibility in binding geometries. Schiff base ligands like L1 exhibit altered coordination modes (e.g., with Ni(II)) due to steric effects from the methoxy group, favoring monodentate over bidentate binding . Thiazole-based ligands (e.g., ) coordinate via N (thiazole) and O (phenolic) atoms, whereas pyrrolidine’s amine may act as a weaker donor unless deprotonated.
Table 2: Metal Complexation Trends
Biological Activity
2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol is a compound that has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol can be represented as follows:
This compound features a methoxy group and a pyrrolidine moiety, which are significant for its biological properties.
1. Antioxidant Activity
Research indicates that compounds similar to 2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol exhibit antioxidant properties. These activities are crucial in mitigating oxidative stress, which is linked to various diseases. The compound's ability to scavenge free radicals contributes to its potential therapeutic effects.
2. Anti-inflammatory Effects
Preliminary studies suggest that derivatives of phenolic compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This inhibition is vital for treating chronic inflammatory conditions. The anti-inflammatory mechanism may involve the modulation of NF-κB signaling pathways, which are critical in inflammatory responses.
3. Neuroprotective Effects
There is emerging evidence that compounds with similar structures can provide neuroprotection by reducing neuronal cell death in models of neurodegenerative diseases. This effect may be attributed to their ability to modulate oxidative stress and inflammation in neural tissues.
Structure-Activity Relationship (SAR)
The biological activity of 2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol can be influenced by modifications to its structure. For instance, the presence of the methoxy group enhances solubility and bioavailability, while the pyrrolidine ring may influence receptor binding and activity.
Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of phenolic compounds in a rat model of Alzheimer's disease. The results indicated that treatment with similar compounds reduced amyloid-beta accumulation and improved cognitive function, suggesting a potential application for 2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol in neurodegenerative disorders.
Case Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that derivatives of this compound exhibited significant antioxidant activity, with IC50 values comparable to established antioxidants. This suggests its potential use as a dietary supplement or therapeutic agent in oxidative stress-related conditions.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
